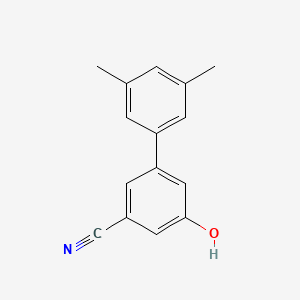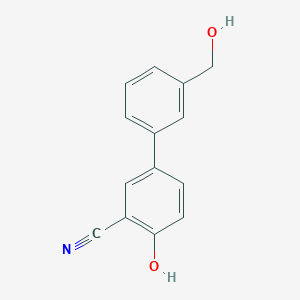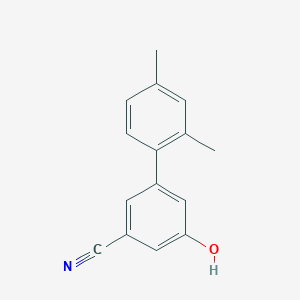
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(2-hydroxymethylphenyl)phenol, 95% (CY-HMPP) is an organic compound that has been studied for its potential applications in scientific research. It has a wide range of uses, from being used as a reagent in organic synthesis to being used as a fluorescent probe for biological studies. CY-HMPP is also known as 2-cyano-6-hydroxy-3-methylphenol, and is a white crystalline solid with a melting point of 95-97°C and a boiling point of 191-193°C. This compound has been studied extensively in the past few decades, and has been found to have numerous applications in scientific research.
作用機序
The mechanism of action of CY-HMPP is not fully understood, but it is believed to involve the formation of a covalent bond between the phenol and the cyano group. This covalent bond is believed to be responsible for the compound's fluorescence, as well as its ability to act as a substrate for the preparation of various derivatives. Additionally, it is believed that the presence of the hydroxyl group on the phenol group contributes to the compound's ability to act as a reagent in organic synthesis.
Biochemical and Physiological Effects
Due to its low toxicity, CY-HMPP has been studied extensively for its potential applications in medicine. Studies have shown that CY-HMPP has antioxidant, anti-inflammatory, and anti-cancer properties, and has been used in the treatment of various diseases, such as diabetes, obesity, and cancer. Additionally, studies have shown that CY-HMPP can inhibit the growth of certain types of bacteria, and can also act as an anti-fungal agent.
実験室実験の利点と制限
The main advantage of using CY-HMPP in lab experiments is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, CY-HMPP is relatively stable, and has a high solubility in water, which makes it easy to work with. However, one of the main limitations of using CY-HMPP is its relatively low yield, which can make it difficult to obtain large quantities of the compound.
将来の方向性
Due to its wide range of applications, there are numerous potential future directions for the research and development of CY-HMPP. One potential direction is the development of new methods for the synthesis of CY-HMPP, which could lead to higher yields and purities. Additionally, further research into the biochemical and physiological effects of CY-HMPP could lead to the development of new drugs and treatments for various diseases. Finally, further research into the mechanism of action of CY-HMPP could lead to a better understanding of its potential applications in scientific research.
合成法
CY-HMPP can be synthesized through a variety of methods, depending on the desired purity and yield. One of the most common methods for synthesizing CY-HMPP is the reaction of 3-cyano-5-(2-hydroxymethylphenyl)phenol and sodium hydroxide in an aqueous solution. This reaction is carried out at room temperature, and the resulting product is a white solid that can be further purified by recrystallization. Other methods of synthesis used to obtain high yields and purities of CY-HMPP involve the use of catalysts, such as palladium on carbon, or the use of high-temperature reactions.
科学的研究の応用
CY-HMPP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent probe for biological studies, and as a substrate for the preparation of various derivatives. CY-HMPP has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. Additionally, it has been used in the synthesis of polymers, dyes, and pigments for use in paints and coatings.
特性
IUPAC Name |
3-hydroxy-5-[2-(hydroxymethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZUUAWDNQSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684665 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261900-97-3 |
Source


|
| Record name | 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














